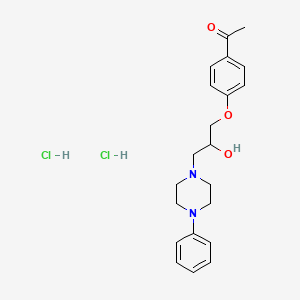

1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride

Description

Properties

IUPAC Name |

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3.2ClH/c1-17(24)18-7-9-21(10-8-18)26-16-20(25)15-22-11-13-23(14-12-22)19-5-3-2-4-6-19;;/h2-10,20,25H,11-16H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOOVVCQZKETCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride (CAS Number: 63990-50-1) is a derivative of piperazine and has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N2O3 |

| Molecular Weight | 368.469 g/mol |

| Density | 1.148 g/cm³ |

| Boiling Point | 563.6 ºC at 760 mmHg |

| Flash Point | 294.7 ºC |

| LogP | 2.762 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The 4-phenylpiperazine moiety is known for its affinity to various receptors, including serotonin (5-HT) receptors, which play a crucial role in mood regulation and cognitive functions.

Anticonvulsant Activity

Research has indicated that derivatives containing the phenylpiperazine structure exhibit anticonvulsant properties. A study evaluated several derivatives in animal models using the maximal electroshock (MES) test and found significant activity in certain compounds that share structural similarities with 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride .

Study on Anticonvulsant Properties

In a pharmacological study, several derivatives were synthesized and tested for their anticonvulsant activity. The results suggested that compounds with higher lipophilicity exhibited delayed but prolonged anticonvulsant effects. Specifically, compounds containing the phenylpiperazine fragment showed protective effects against seizures in the MES model at doses of 100 mg/kg and 300 mg/kg .

Neurotoxicity Assessment

The acute neurological toxicity was assessed using the rotarod test, which indicated that while some derivatives were effective against seizures, they also exhibited varying levels of neurotoxicity. The findings highlighted the importance of structure-activity relationship (SAR) studies to optimize the efficacy and safety profiles of these compounds .

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications to the piperazine ring significantly influence biological activity. For instance, substituting different functional groups can enhance receptor binding affinity or alter pharmacokinetic properties.

| Compound Name | Anticonvulsant Activity | Neurotoxicity Level |

|---|---|---|

| 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride | Moderate | Low |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | High | Moderate |

| Other piperazine derivatives | Variable | High |

Scientific Research Applications

Antidepressant Activity

Centpropazine has been studied for its potential antidepressant effects. Research indicates that compounds with a similar piperazine structure can modulate serotonin and dopamine pathways, which are crucial in the treatment of depression. In animal models, derivatives of piperazine have shown efficacy in reducing depressive-like behaviors, suggesting that Centpropazine may possess similar properties .

Anticonvulsant Properties

Recent studies have evaluated the anticonvulsant activity of piperazine derivatives, including those structurally related to Centpropazine. These studies typically involve the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model to assess seizure activity. Certain derivatives demonstrated significant protective effects against seizures, indicating a potential role for Centpropazine in epilepsy management .

Neuroprotective Effects

The neuroprotective capabilities of Centpropazine have been investigated in the context of neurodegenerative diseases. The compound's ability to inhibit oxidative stress and inflammation in neuronal cells suggests it could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Antidepressant Efficacy

In a study published in a peer-reviewed journal, various piperazine derivatives were synthesized and tested for their antidepressant activity. The findings revealed that compounds similar to Centpropazine exhibited significant reductions in immobility time in forced swim tests, indicating potential antidepressant effects. The study concluded that further investigations into the mechanism of action are warranted to fully understand these effects .

Case Study 2: Anticonvulsant Activity

A comprehensive evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives highlighted their anticonvulsant properties through rigorous testing on animal models. Results indicated that specific modifications to the piperazine structure enhanced efficacy against seizures, suggesting that Centpropazine could also be optimized for similar therapeutic applications .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares a core structure with several derivatives, differing in substituents on the phenyl ring, piperazine group, or the ketone moiety. Key analogues include:

Pharmacological Activity

- Dopamine Receptor Modulation : The 4-phenylpiperazine moiety confers affinity for dopamine D₂ and D₃ receptors, similar to antipsychotics like aripiprazole .

- Antidepressant Potential: Centpropazine’s propanone variant shows serotonin reuptake inhibition, suggesting structural flexibility for dual-action therapeutics .

- Selectivity : Methoxy-substituted analogues (e.g., ) exhibit higher selectivity for α₁-adrenergic receptors due to increased lipophilicity.

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and acylation steps. A plausible route includes:

Step 1: Reacting 4-(2-hydroxy-3-chloropropoxy)acetophenone with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazine moiety .

Step 2: Hydrochloride salt formation using HCl in ethanol or acetone .

Optimization Tips:

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: Confirm the presence of the phenylpiperazine moiety (aromatic protons at δ 6.8–7.5 ppm) and the ethanone group (singlet at δ 2.5–2.7 ppm) .

- HPLC: Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6) to assess purity (>95%) .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, focusing on bond angles and dihedral angles to validate stereochemistry .

Q. What stability factors must be considered during storage and experimental use?

Methodological Answer:

- pH Sensitivity: The dihydrochloride salt is stable in acidic conditions (pH 3–5) but may degrade in alkaline environments .

- Temperature: Store at 2–8°C to prevent hydrolysis of the propoxy linkage .

- Light Exposure: Protect from UV light to avoid radical-mediated degradation of the phenylpiperazine group .

Advanced Research Questions

Q. How can electronic effects (e.g., EDG/EWG) influence the reactivity of intermediates in the synthesis of this compound?

Methodological Answer:

- Electron-Donating Groups (EDG): The 4-phenyl group on piperazine enhances nucleophilicity, accelerating substitution reactions .

- Electron-Withdrawing Groups (EWG): The ethanone moiety may reduce electron density at the propoxy oxygen, requiring harsher conditions (e.g., elevated temperatures) for acylation .

- Experimental Validation: Compare reaction rates using substituents like methoxy (EDG) vs. nitro (EWG) in analogous compounds to quantify electronic effects .

Q. What analytical strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?

Methodological Answer:

- Receptor Binding Assays: Use radioligand displacement studies (e.g., [³H]-spiperone for dopamine D2 receptors) to measure affinity .

- Functional Assays: Employ cAMP inhibition or calcium flux assays to assess efficacy .

- Data Reconciliation: Apply statistical models (e.g., two-site binding or allosteric modulation) to explain discrepancies between binding affinity and functional response .

Q. How can computational methods predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

- In Silico Tools: Use databases like PISTACHIO or REAXYS to predict phase I/II metabolism (e.g., hydroxylation of the phenyl ring or glucuronidation of the hydroxypropoxy group) .

- Molecular Docking: Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

- Validation: Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. What advanced techniques identify and quantify synthesis-related impurities?

Methodological Answer:

- LC-MS/MS: Detect trace impurities (e.g., dehydrochlorinated byproducts) using a QTOF mass spectrometer in positive ion mode .

- NMR Relaxation Measurements: Differentiate stereoisomers via NOESY or ROESY experiments .

- Validation Parameters: Establish LOD (0.1%) and LOQ (0.3%) using ICH Q2(R1) guidelines .

Q. How do environmental factors (e.g., solvent polarity) affect crystallization for X-ray studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.